molecular formula C18H27N3O3 B2511290 N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903651-00-2

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2511290
CAS No.: 1903651-00-2
M. Wt: 333.432
InChI Key: UVDXIWUGSFNABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound offered for research purposes. Its molecular structure incorporates two pharmaceutically relevant motifs: a 1-ethylpyrrolidinylmethyl group and a pyridine carboxamide core, which is further modified with a tetrahydropyran (oxan-4-yl) ether. The 1-ethylpyrrolidine moiety is a structural feature found in several biologically active molecules and is known to be a potential source of nitrosamine impurities, which are strictly regulated due to their mutagenic and carcinogenic potential . As such, rigorous analytical control strategies are essential for compounds containing this functional group to ensure research quality and safety. This compound is provided exclusively for laboratory research, such as in medicinal chemistry for structure-activity relationship (SAR) studies, as a building block in organic synthesis, or for investigating new chemical entities in biological systems. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-21-9-3-4-15(21)13-20-18(22)14-5-6-17(19-12-14)24-16-7-10-23-11-8-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDXIWUGSFNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by an oxane moiety.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of a pyrrole derivative or through the cyclization of a suitable precursor.

    Coupling Reactions: The final step involves coupling the pyridine, oxane, and pyrrolidine rings through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Industrial Applications: It can be used in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s oxan-4-yloxy group replaces aromatic or fluorinated substituents in compounds 15–16. This ether linkage may reduce steric hindrance and improve metabolic stability compared to bulky aryl groups .

Morpholine-Based Analogue ()

The compound N-(4-morpholin-2-ylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide () shares the oxan-4-yloxy group but differs in the N-substituent:

  • Morpholine vs.
  • Pharmacokinetic Implications : The ethylpyrrolidine group in the target compound may offer superior tissue penetration, while the morpholine analog might favor renal excretion .

Neurokinin NK1 Antagonist: Imnopitant ()

Imnopitant (N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide) shares a pyridine-3-carboxamide core but differs significantly in substituents:

  • Trifluoromethyl Groups: Imnopitant’s trifluoromethyl groups enhance binding affinity to hydrophobic pockets in the NK1 receptor, a feature absent in the target compound.
  • Piperazine vs. Pyrrolidine: The piperazine ring in imnopitant provides two basic nitrogens, which may improve solubility but increase susceptibility to metabolic oxidation compared to the monocyclic pyrrolidine in the target compound .

Complex II Inhibitors ()

The European patent () lists pyridine-3-carboxamides such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) as agricultural fungicides. Comparisons include:

  • Indan vs.

Research Implications and Limitations

  • Structural Optimization : The target compound’s ethylpyrrolidine and oxane groups position it as a candidate for central nervous system (CNS) targets due to balanced lipophilicity and stability.
  • Data Gaps : Direct pharmacological data (e.g., IC50, logP) are unavailable, necessitating further experimental validation.

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with an oxan-4-yloxy group and an ethylpyrrolidine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptor systems, potentially including:

  • Opioid Receptors : Similar compounds have shown activity as opioid kappa agonists, suggesting that this compound may exhibit analgesic properties.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be relevant for conditions like obesity and dyslipidemia.

In Vitro Studies

Research indicates that compounds structurally related to this compound display significant biological activities:

CompoundBiological ActivityModelED50 (mg/kg)
U-50488Kappa agonistMouse vas deferens0.004
2-(3,4-dichlorophenyl)-N-methyl-N-[1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamideAnalgesic effectsAbdominal constriction model0.04

These findings suggest that modifications to the pyrrolidine and carboxamide moieties could enhance potency and selectivity for specific receptor types.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of similar compounds. For example, a study demonstrated that a related compound exhibited significant reductions in pain responses in animal models, indicating potential therapeutic applications in pain management.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Pain Management : A study involving kappa agonists showed that specific structural modifications led to enhanced analgesic effects without significant side effects commonly associated with opioid treatments.
  • Metabolic Disorders : Research into the inhibition of acetyl-CoA carboxylase (ACC) by related compounds indicated promising results in reducing fatty acid synthesis, suggesting potential applications in treating metabolic disorders like obesity and dyslipidemia.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.